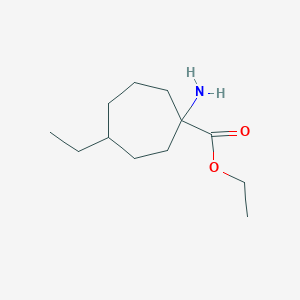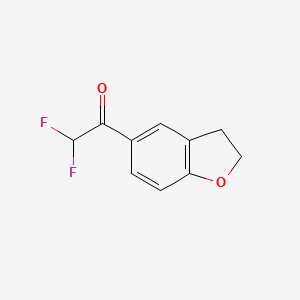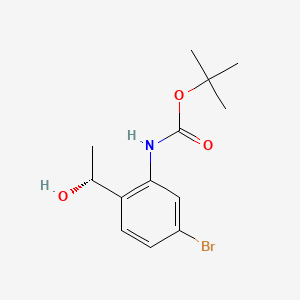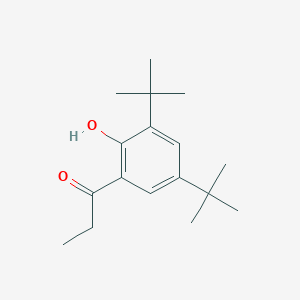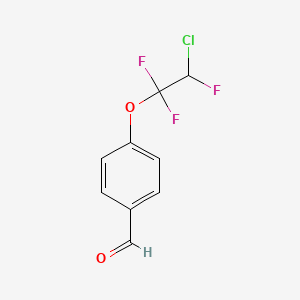
4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6ClF3O2 It is characterized by the presence of a benzaldehyde group substituted with a 2-chloro-1,1,2-trifluoroethoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the 2-chloro-1,1,2-trifluoroethoxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reactions typically occur under basic conditions with nucleophiles such as sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid.
Reduction: 4-(2-Chloro-1,1,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its aldehyde group. The trifluoroethoxy moiety can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach intracellular targets.
Comparación Con Compuestos Similares
- 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid
- 4-(2-Chloro-1,1,2-trifluoroethoxy)benzyl alcohol
- 4-(2-Chloro-1,1,2-trifluoroethoxy)benzene
Comparison: 4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both an aldehyde group and a trifluoroethoxy moiety. This combination imparts distinct chemical reactivity and physical properties compared to its analogs, such as increased electrophilicity of the aldehyde group and enhanced lipophilicity due to the trifluoroethoxy group.
Propiedades
Fórmula molecular |
C9H6ClF3O2 |
|---|---|
Peso molecular |
238.59 g/mol |
Nombre IUPAC |
4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C9H6ClF3O2/c10-8(11)9(12,13)15-7-3-1-6(5-14)2-4-7/h1-5,8H |
Clave InChI |
XSKIOFZCLKCLPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)OC(C(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


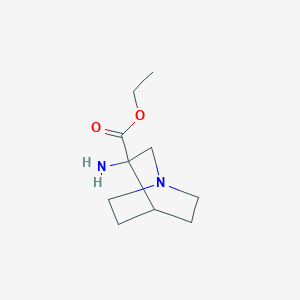
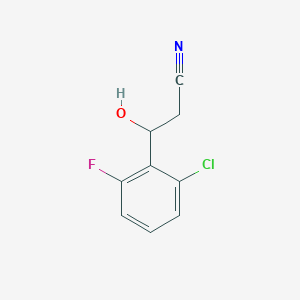
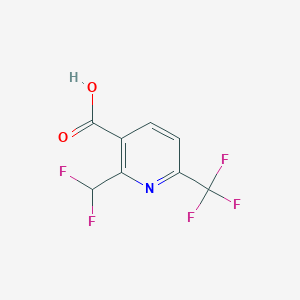
![(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride](/img/structure/B13572864.png)
![1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B13572869.png)
![1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)
![[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol](/img/structure/B13572875.png)
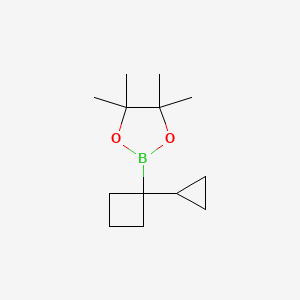
![[2-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B13572884.png)
